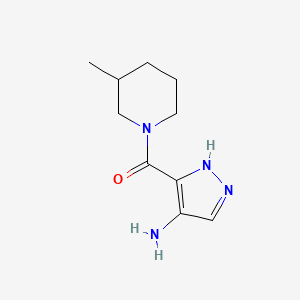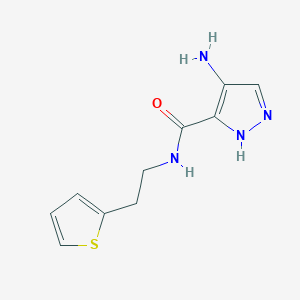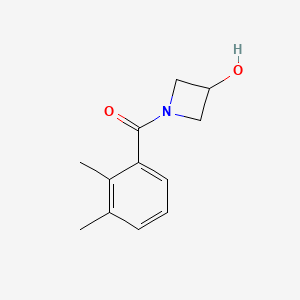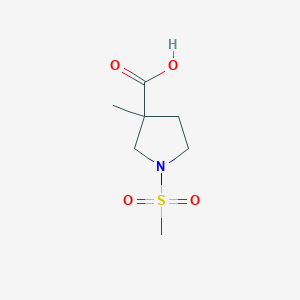![molecular formula C15H16FNO3 B7569255 1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569255.png)
1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid, commonly known as FMOC-L-3, is a derivative of the amino acid L-proline. It is a white crystalline powder that is widely used in scientific research for its unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of FMOC-L-3 is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases, which play critical roles in cellular signaling pathways.
Biochemical and Physiological Effects:
FMOC-L-3 has several biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and act as a fluorescent probe for the detection of amino acids and proteins. It has also been shown to have antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMOC-L-3 is its versatility in scientific research. It can be used as a building block for the synthesis of peptides and proteins, as well as a fluorescent probe for the detection of amino acids and proteins. It also has antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs. However, one limitation of FMOC-L-3 is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of FMOC-L-3 in scientific research. One direction is the development of new drugs based on its antimicrobial, antifungal, and antitumor activities. Another direction is the use of FMOC-L-3 as a fluorescent probe for the detection of amino acids and proteins in biological samples. Additionally, the mechanism of action of FMOC-L-3 is not fully understood, and further research is needed to elucidate its cellular targets and signaling pathways.
Synthesemethoden
FMOC-L-3 can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the sequential addition of amino acids onto a solid support, while solution-phase peptide synthesis involves the coupling of amino acids in solution. Both methods yield high purity FMOC-L-3, which can be further purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
FMOC-L-3 is widely used in scientific research for its unique biochemical and physiological effects. It is commonly used as a building block for the synthesis of peptides and proteins, as well as a fluorescent probe for the detection of amino acids and proteins. It has also been shown to have antimicrobial, antifungal, and antitumor activities, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-15(14(19)20)8-9-17(10-15)13(18)7-6-11-4-2-3-5-12(11)16/h2-7H,8-10H2,1H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWNLNBUOTGLY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C=CC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(C1)C(=O)/C=C/C2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4,4-Trifluoro-3-[methyl-[(3-methylphenyl)methyl]amino]butanoic acid](/img/structure/B7569179.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)
![N-[1-(2-hydroxyphenyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B7569213.png)




![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)
![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569259.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![1-[2-(4-Chloro-3-methylphenoxy)acetyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569278.png)

